3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Overview
Description
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced using electrophilic fluorination reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The piperazine moiety may enhance the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid: Similar structure but with a methyl group instead of an ethyl group.
3-((4-Phenylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid: Contains a phenyl group instead of an ethyl group.
3-((4-Substitutedpiperazin-1-yl)methyl)-4-fluorophenylboronic acid: Various substituted derivatives with different functional groups.
Uniqueness
The presence of the ethyl group in 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid imparts unique chemical and biological properties, such as enhanced lipophilicity and binding affinity . This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPBVNDRFHGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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